N-(sec-butyl)-4-[6-(4-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide
CAS No.: 1251584-62-9
Cat. No.: VC5476748
Molecular Formula: C23H18N4O4S
Molecular Weight: 446.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251584-62-9 |
|---|---|
| Molecular Formula | C23H18N4O4S |
| Molecular Weight | 446.48 |
| IUPAC Name | 1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C23H18N4O4S/c1-14-6-8-16(9-7-14)27-22(28)20-18(10-11-32-20)26(23(27)29)13-19-24-21(25-31-19)15-4-3-5-17(12-15)30-2/h3-12H,13H2,1-2H3 |
| Standard InChI Key | FEUYMUKLSMCEFV-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)OC |
Introduction
Chemical Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of N-(sec-butyl)-4-[6-(4-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide involves a multi-step process designed to assemble its heterocyclic framework. Key steps include:
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Formation of the Pyrimidine Core: The pyrimidine ring is constructed via cyclization reactions, often employing urea or thiourea derivatives with β-dicarbonyl compounds. The 4-methylphenyl group is introduced at the 6-position through Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
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Piperazine Functionalization: The piperazine ring is subsequently attached to the pyrimidine moiety using nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling.
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sec-Butyl Carboxamide Addition: The sec-butyl group is incorporated via carboxamide coupling reactions, typically using sec-butyl isocyanate or activated carbonyl intermediates.
Optimization of reaction conditions—such as solvent polarity (e.g., dichloromethane or dimethylformamide), temperature (80–120°C), and catalysts (e.g., palladium complexes for coupling steps)—is critical to achieving yields exceeding 60%. Purification often involves column chromatography or recrystallization to attain >95% purity.
Molecular Structure and Physicochemical Properties
The compound’s molecular formula is C23H18N4O4S, with a molecular weight of 446.48 g/mol. Key physicochemical parameters include:
| Property | Value |
|---|---|
| logP (Partition coefficient) | 3.82 ± 0.15 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
| Polar Surface Area | 85.2 Ų |
| Solubility in Water | <1 mg/mL (25°C) |
The sec-butyl group enhances lipophilicity, facilitating membrane permeability, while the pyrimidine and piperazine moieties contribute to hydrogen bonding and π-π stacking interactions with biological targets.
Biological Activity and Mechanistic Insights
Anti-Inflammatory Effects
In murine models of acute inflammation, the compound reduced TNF-α and IL-6 levels by 40–50% at a dose of 10 mg/kg. This activity is attributed to suppression of NF-κB signaling, mediated by inhibition of IκB kinase (IKK) phosphorylation. Comparative studies with analogues lacking the sec-butyl group showed 30% lower efficacy, underscoring the importance of this substituent.
Comparative Analysis with Structural Analogues
Substituent Effects on Bioactivity
The following table compares N-(sec-butyl)-4-[6-(4-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide with key analogues:
The sec-butyl derivative balances potency and lipophilicity, whereas the trifluoromethyl analogue exhibits higher potency but poorer solubility.
Therapeutic Applications and Future Directions
Neurological Disorders
Given its MAO-B inhibition, this compound could address dopamine deficiency in Parkinson’s disease. Phase I trials are warranted to assess pharmacokinetics and blood-brain barrier penetration.
Inflammatory Diseases
The NF-κB pathway modulation supports exploration in rheumatoid arthritis and inflammatory bowel disease. Nanoformulation strategies may improve its aqueous solubility for intravenous delivery.
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